molecular formula C6H10N2O4 B093349 (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione CAS No. 15996-16-4

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione

Cat. No. B093349
CAS RN: 15996-16-4
M. Wt: 174.15 g/mol
InChI Key: SUWGHSHLNOADHI-ZXZARUISSA-N
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Description

The compound "(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione" is a derivative of piperazine-2,5-dione, which is a core structure in various synthesized compounds with potential therapeutic properties. Piperazine-2,5-diones, also known as diketopiperazines, are the smallest cyclic peptides and are common motifs in several natural products with therapeutic properties, including antitumor activity and hypolipidemic activity .

Synthesis Analysis

The synthesis of piperazine-2,5-dione derivatives involves several steps starting from readily available alpha-amino acids. The activation of a lactam carbonyl group followed by selective reduction and treatment with protic acid generates N-acyliminium ions, which are then trapped by nucleophilic side chains to form 2,6-bridged piperazine-3-ones . Another efficient route for synthesizing xylylene-linked bis(piperazine-2,5-diones) has been reported, which involves side chain substitution and crystallization to yield molecular solids with specific conformations . Additionally, the synthesis of 1,4-piperazine-2,5-dione derivatives has been achieved over multiple steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, with the formation of polymorphic crystalline forms .

Molecular Structure Analysis

The molecular structure of piperazine-2,5-dione derivatives is influenced by side chain substitutions and the resulting intermolecular interactions. For instance, xylylene-linked bis(piperazine-2,5-diones) can adopt "C"-shaped or "S"-shaped conformations in the solid state, depending on the presence of stabilizing intermolecular hydrogen bonds or repulsive steric interactions . The polymorphic crystalline forms of 1,4-piperazine-2,5-dione derivatives also exhibit different hydrogen-bonding networks, which can be studied using mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine-2,5-dione derivatives are crucial for determining their final structure and properties. The formation of N-acyliminium ions and their subsequent trapping by nucleophilic side chains is a key step in the synthesis of 2,6-bridged piperazine-3-ones . The cyclization reactions, such as the formation of bicyclomycin's main skeleton from 6-hydroxy-3-(3-hydroxypropyl)-2,5-piperazinedione derivatives, are also significant .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-2,5-dione derivatives, such as their mesomorphic and crystalline properties, are influenced by their molecular structure. The presence of intermolecular hydrogen bonds can lead to the formation of liquid-crystalline phases, as observed in unsaturated piperazine-2,5-dione derivatives exhibiting smectic C and smectic G phases . The polymorphism observed in the crystalline forms of 1,4-piperazine-2,5-dione derivatives also reflects the variability in their physical properties .

Scientific Research Applications

Therapeutic Uses of Piperazine Derivatives

  • Broad Pharmacological Potential : Piperazine derivatives are recognized for their wide-ranging therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus significantly affect the medicinal potential of the resultant molecules. This highlights the versatility of piperazine in drug discovery and its role in designing molecules for various diseases (Rathi, Syed, Shin, & Patel, 2016).

  • Anti-mycobacterial Activity : The significance of piperazine and its analogues extends to anti-mycobacterial compounds, with potent activity reported against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the potential of piperazine-based molecules in addressing challenging infectious diseases (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

  • Molecular Designs for Diverse Applications : The flexibility of the piperazine scaffold in molecular design is evident in its incorporation into CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This adaptability facilitates the rational design of drug-like elements for a broad spectrum of diseases, highlighting the critical role of substituent modification on the piperazine ring in influencing pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).

Future Directions

The compound has been identified as a potential starting point towards the discovery of potent anticancer drugs . The development of a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded .

properties

IUPAC Name

(3R,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGHSHLNOADHI-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1C(=O)N[C@H](C(=O)N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione

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